DL-Alanine-2-D1-N-fmoc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

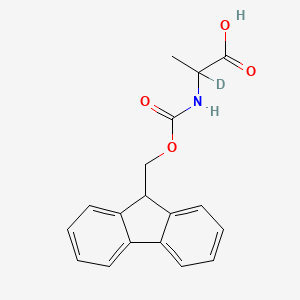

C18H17NO4 |

|---|---|

Molecular Weight |

312.3 g/mol |

IUPAC Name |

2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/i11D |

InChI Key |

QWXZOFZKSQXPDC-WORMITQPSA-N |

Isomeric SMILES |

[2H]C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

"DL-Alanine-2-D1-N-fmoc" chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of DL-Alanine-2-D1-N-fmoc, a deuterated, Fmoc-protected amino acid. This information is intended to support researchers in peptide synthesis, drug discovery, and metabolic studies.

Core Chemical Properties

This compound is a stable isotope-labeled version of N-α-(9-Fluorenylmethoxycarbonyl)-DL-alanine. The incorporation of a deuterium atom at the alpha-carbon provides a valuable tool for tracer studies and as an internal standard in mass spectrometry-based applications.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆DNO₄ | [1] |

| Molecular Weight | 312.34 g/mol | [2] |

| Appearance | White to off-white solid | [2][3] |

| Isotopic Purity | Typically ≥98 atom % D | [2] |

| Melting Point | No specific data available for the deuterated form. The non-deuterated Fmoc-DL-alanine has a melting point of approximately 289 °C (decomposes).[4] | |

| Solubility | Soluble in many organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and acetonitrile. Most Fmoc-protected amino acids are highly soluble (>0.9 M) in green solvents like PolarClean.[5] The non-deuterated DL-Alanine is soluble in water.[4] | |

| Storage | Store at room temperature in a dry, well-ventilated place.[6] For long-term storage of solutions, -20°C to -80°C is recommended.[7] |

Synthesis and Purification

Experimental Workflow: Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Detailed Methodology

Synthesis of this compound (General Protocol):

A common method for the N-protection of amino acids is the Schotten-Baumann reaction.

-

Dissolution: Dissolve DL-Alanine-2-d1 in an aqueous solution of a base, such as sodium bicarbonate or sodium carbonate, in a suitable solvent mixture like 1,4-dioxane and water.

-

Addition of Fmoc-Cl: Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in an organic solvent (e.g., 1,4-dioxane) to the amino acid solution while stirring vigorously at a controlled temperature (typically 0-5 °C).

-

Reaction: Allow the reaction to proceed for several hours at room temperature, monitoring the progress by a suitable technique like thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to a pH of approximately 2.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product can be purified by one of the following methods:

-

Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Column Chromatography: Purify the crude product using silica gel column chromatography with an appropriate eluent system.

A general method for the purification of Fmoc-amino acids involves dissolving the compound in a solvent like toluene, heating to 50°C, stirring, cooling, and then filtering to collect the purified product.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

Analytical Workflow

Caption: Standard analytical workflow for the characterization of this compound.

Methodologies

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a standard method for assessing the purity of Fmoc-amino acids.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is common.

-

Detection: UV detection at a wavelength of 220 nm or 254 nm is suitable for the Fmoc group.[8]

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common ionization technique. The deuterated compound will show a mass shift of +1 compared to the non-deuterated analog.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. In the ¹H NMR spectrum of this compound, the signal corresponding to the alpha-proton will be absent or significantly reduced in intensity compared to the non-deuterated compound. For the non-deuterated DL-Alanine, the alpha-proton appears around 3.78 ppm.[11]

Safety and Handling

While a specific safety data sheet for this compound is not available, the handling precautions should be similar to those for other Fmoc-protected amino acids.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[6][13]

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[6]

This technical guide provides a summary of the available information on this compound. For specific applications, it is recommended to consult the relevant scientific literature and safety data sheets for similar compounds.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]

- 9. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DL-Alanine(302-72-7) 1H NMR spectrum [chemicalbook.com]

- 12. peptide.com [peptide.com]

- 13. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

An In-depth Technical Guide to the Synthesis and Characterization of DL-Alanine-2-D1-N-fmoc

This technical guide provides a comprehensive overview of the synthesis and characterization of DL-Alanine-2-D1-N-fmoc, a deuterated and protected amino acid derivative of significant interest to researchers, scientists, and drug development professionals. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound.

Physicochemical Properties

This compound is a white solid with a molecular weight of 312.34 g/mol .[1] Its chemical formula is CH₃CD(NHFMOC)COOH, indicating the presence of a deuterium atom at the α-carbon of the alanine backbone and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine.[1] The isotopic purity is typically high, with 98 atom % D being reported.[1]

| Property | Value | Reference |

| Molecular Weight | 312.34 g/mol | [1] |

| Chemical Formula | CH₃CD(NHFMOC)COOH | [1] |

| Appearance | White Solid | [1] |

| Isotopic Purity | 98 atom % D | [1] |

| Synonyms | FMOC-DL-Alanine-d1, FMOC-DL-Ala-OH-d1 |

Synthesis Workflow

The synthesis of this compound is a two-step process. The first step involves the synthesis of the deuterated amino acid precursor, DL-Alanine-2-D1. The second step is the protection of the amino group with the Fmoc moiety.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of DL-Alanine-2-D1

The synthesis of DL-Alanine-2-D1 can be achieved through a modified Strecker synthesis.

Materials:

-

Acetaldehyde

-

Ammonium chloride

-

Sodium cyanide

-

Deuterium oxide (D₂O)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethanol

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, a solution of acetaldehyde in diethyl ether is prepared.

-

An aqueous solution of ammonium chloride and sodium cyanide in D₂O is added slowly to the acetaldehyde solution while maintaining the temperature below 10°C.

-

The reaction mixture is stirred at room temperature for several hours to form α-aminopropionitrile-2-d1.

-

The ether layer is separated, and the aqueous layer is extracted with ether. The combined ether extracts are dried and the solvent is evaporated to yield the crude α-aminopropionitrile-2-d1.

-

The crude intermediate is then subjected to acid hydrolysis by refluxing with concentrated hydrochloric acid.

-

After hydrolysis, the solution is concentrated under reduced pressure. The resulting solid is dissolved in water and the pH is adjusted to the isoelectric point of alanine (around 6.0) with a suitable base to precipitate the DL-Alanine-2-D1.

-

The product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of this compound

The N-terminal protection of DL-Alanine-2-D1 is carried out using 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu).

Materials:

-

DL-Alanine-2-D1

-

9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

DL-Alanine-2-D1 is dissolved in a 10% aqueous solution of sodium bicarbonate.

-

A solution of Fmoc-OSu in dioxane is added dropwise to the amino acid solution at room temperature with vigorous stirring.

-

The reaction mixture is stirred for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the mixture is diluted with water and washed with diethyl ether to remove any unreacted Fmoc-OSu and by-products.

-

The aqueous layer is then acidified to a pH of approximately 2 with 1 M HCl.

-

The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Characterization

The synthesized this compound should be characterized using various analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show the characteristic peaks for the Fmoc group (aromatic protons between 7.3-7.8 ppm, and the CH and CH₂ protons of the fluorenyl group between 4.2-4.5 ppm). The methyl group of alanine will appear as a doublet. The α-proton signal, which would typically appear as a quartet in the non-deuterated compound, will be absent or significantly reduced in intensity due to the deuterium substitution. |

| ¹³C NMR | The spectrum will display signals corresponding to the carbonyl carbon, the α-carbon (which may show a splitting pattern due to the C-D bond), the methyl carbon, and the carbons of the Fmoc group. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 313.35, confirming the molecular weight of the deuterated compound. |

| Melting Point | The melting point should be determined and compared to the literature values for the non-deuterated compound, keeping in mind that deuteration can slightly alter physical properties. |

| Purity (HPLC) | The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC). |

Note: The exact chemical shifts in NMR and fragmentation patterns in mass spectrometry may vary slightly depending on the solvent and instrument conditions. It is recommended to compare the obtained spectra with those of a non-deuterated standard of N-Fmoc-DL-alanine for confirmation.

References

"DL-Alanine-2-D1-N-fmoc" molecular weight and formula

An in-depth analysis of DL-Alanine-2-D1-N-fmoc, this technical guide provides essential physicochemical data and a generalized experimental workflow for its application in peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology who utilize isotopically labeled amino acids.

Core Compound Data

The fundamental properties of this compound are summarized below. This compound is a deuterated and Fmoc-protected form of the amino acid alanine, making it a valuable building block in specialized chemical synthesis, particularly in the preparation of isotopically labeled peptides for use in metabolic studies or as internal standards in mass spectrometry.

| Property | Value | Source |

| Molecular Weight | 312.34 g/mol | [1][2] |

| Molecular Formula | C₁₈H₁₆DNO₄ | [3] |

| Alternate Formula | C₁₈DH₁₆NO₄ | [4] |

| Structural Formula | CH₃CD(NHFMOC)COOH | [1][2] |

Chemical Structure and Nomenclature

The name "this compound" precisely describes the molecule's structure:

-

DL-Alanine : Indicates a racemic mixture of both D- and L-isomers of the amino acid alanine.

-

2-D1 : Specifies that the alpha-carbon (the carbon atom adjacent to the carboxyl group, at position 2) is substituted with a single deuterium atom.

-

N-fmoc : Denotes that the amine group (N) of the alanine is protected by a Fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for stepwise peptide synthesis, as it prevents unwanted reactions at the N-terminus while the C-terminus is being coupled.

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are highly dependent on the target peptide and the specific research application. Such protocols are typically found within proprietary research documentation or specific scientific publications. However, a generalized workflow for the incorporation of this amino acid into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is presented below.

Generalized Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical steps for incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support. This is a standard and widely adopted methodology in peptide chemistry.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using an Fmoc-protected amino acid.

References

An In-depth Technical Guide to N-fmoc-DL-alanine-d1: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(9-fluorenylmethoxycarbonyl)-DL-alanine-d1, a deuterated amino acid derivative crucial for isotopic labeling in peptide synthesis and related research. This document details its chemical structure, physical properties, and outlines a likely synthetic pathway. Furthermore, it describes its primary application in the preparation of deuterium-labeled peptides for various analytical and research purposes.

Core Compound Data

N-fmoc-DL-alanine-d1 is a derivative of the amino acid alanine, where the amine group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the alpha-carbon is stereochemically racemic (DL) and isotopically labeled with one deuterium atom.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆DNO₄ | [1] |

| Molecular Weight | 312.34 g/mol | [1][2][3] |

| Synonyms | FMOC-DL-Alanine-d1, Fmoc-DL-Ala-OH-d | [2][3] |

| CAS Number | 35661-38-2 (unlabeled) | [2][3] |

| Appearance | White Solid | [2] |

| Isotopic Purity | Typically ≥98 atom % D | [2][3] |

Synthesis of N-fmoc-DL-alanine-d1

Experimental Protocol: Synthesis of N-fmoc-DL-alanine-d1

Materials:

-

DL-Alanine

-

Deuterium oxide (D₂O)

-

Appropriate catalyst for H/D exchange (e.g., Platinum on carbon)

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane or Tetrahydrofuran (THF)

-

Water (H₂O)

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Deuteration of DL-Alanine: A common method for deuteration at the α-carbon involves H/D exchange in D₂O under appropriate catalytic conditions. DL-alanine would be dissolved in D₂O with a suitable catalyst and heated to promote the exchange of the α-proton with deuterium. The progress of the reaction would be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal. Upon completion, the catalyst is filtered off, and the D₂O is removed under reduced pressure to yield DL-alanine-d1.

-

Fmoc Protection of DL-alanine-d1:

-

DL-alanine-d1 is dissolved in a mixture of an organic solvent (e.g., dioxane or THF) and an aqueous solution of a base (e.g., sodium bicarbonate).

-

A solution of Fmoc-Cl or Fmoc-OSu in the same organic solvent is added dropwise to the amino acid solution at room temperature with vigorous stirring.

-

The reaction mixture is stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and washed with a non-polar organic solvent like diethyl ether to remove unreacted Fmoc-Cl/Fmoc-OSu and byproducts.

-

The aqueous layer is then acidified to a low pH (e.g., pH 2) with dilute HCl.

-

The precipitated N-fmoc-DL-alanine-d1 is extracted with an organic solvent such as ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to obtain pure N-fmoc-DL-alanine-d1.

-

Spectroscopic Characterization

Specific spectroscopic data for N-fmoc-DL-alanine-d1 is not available in the searched results. However, the expected spectra can be inferred from the data available for the non-deuterated analog, N-fmoc-L-alanine.

| Spectroscopic Data for N-fmoc-L-alanine (Reference) | |

| ¹H NMR (DMSO-d₆) | δ (ppm): 12.6 (s, 1H, COOH), 7.90 (d, 2H), 7.74 (d, 2H), 7.43 (t, 2H), 7.35 (t, 2H), 4.30 (m, 1H), 4.24 (m, 2H), 1.30 (d, 3H)[4] |

| Expected changes for N-fmoc-DL-alanine-d1 | The multiplet corresponding to the α-proton (around 4.30 ppm) would be absent in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the signal for the α-carbon would show a characteristic coupling to deuterium. |

| Mass Spectrometry | The molecular ion peak in the mass spectrum of N-fmoc-DL-alanine-d1 would be expected at an m/z corresponding to its molecular weight of 312.34. |

Application in Peptide Synthesis

The primary application of N-fmoc-DL-alanine-d1 is in the synthesis of peptides containing a deuterium-labeled alanine residue. This is particularly useful in quantitative proteomics, where the labeled peptide can serve as an internal standard for mass spectrometry-based quantification of the corresponding unlabeled peptide in a complex biological sample. It is also used in NMR studies to probe protein structure and dynamics.

Experimental Workflow: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

Caption: Workflow for Solid-Phase Peptide Synthesis incorporating N-fmoc-DL-alanine-d1.

Logical Relationship of Synthesis and Application

References

A Technical Guide to the Physical and Chemical Properties of Deuterated Alanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical and chemical properties of deuterated alanine, a vital tool in metabolic research, protein structural analysis, and pharmaceutical development. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts unique characteristics that are invaluable for a range of sophisticated analytical techniques.

Part 1: Core Physical and Chemical Properties

Deuteration, the replacement of hydrogen (¹H) with deuterium (²H or D), modifies several key properties of alanine. The increased mass and the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond are fundamental to its applications. These changes manifest in altered molecular weights, distinct spectroscopic signatures, and measurable kinetic isotope effects.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for various deuterated isotopologues of alanine, comparing them with standard L-alanine where applicable.

| Table 1: Molecular Weight and Physical Properties of L-Alanine Isotopologues | |||

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| L-Alanine | C₃H₇NO₂ | 89.09[1] | ~300 (decomposes)[1] |

| L-Alanine-2-d₁ | C₃H₆DNO₂ | 90.10 | 314.5 (decomposes) |

| L-Alanine-3,3,3-d₃ | C₃H₄D₃NO₂ | 92.11[2] | 314.5 (decomposes)[2] |

| L-Alanine-d₄ (2,3,3,3-d₄) | C₃H₃D₄NO₂ | 93.12[3] | 314.5 (decomposes)[4][5] |

| L-Alanine-d₇ (fully deuterated) | C₃D₇NO₂ | 96.14 | >300 (decomposes) |

| Table 2: Solubility and Acidity of Alanine Isotopologues | ||

| Compound | Solubility in Water | pKa Values (in H₂O at 25°C) |

| L-Alanine | 164 g/L (16.4 g/100mL) at 25°C[1][6] | pKa₁ (α-carboxyl): 2.34[7] |

| pKa₂ (α-amino): 9.69[7] | ||

| L-Alanine-d₃ | Soluble in water[2] | Not precisely reported, but expected to be very similar to L-Alanine. |

| L-Alanine-d₄ | ≥ 125 g/L (≥ 12.5 g/100mL)[3] | Not precisely reported, but expected to be very similar to L-Alanine. |

| Table 3: Spectroscopic Data for Alanine in D₂O | |

| ¹H NMR Chemical Shifts (ppm) in D₂O | |

| L-Alanine α-H | ~3.78[8][9] |

| L-Alanine β-CH₃ | ~1.48[8][9] |

| ¹³C NMR Chemical Shifts (ppm) in D₂O | |

| L-Alanine Cα | ~51-53 |

| L-Alanine Cβ | ~17-19 |

| L-Alanine C=O | ~176-178 |

| Key Infrared (IR) / Raman Vibrational Bands | |

| N-D Stretch (from H/D exchange of NH₃⁺ in D₂O) | ~2175-2200 cm⁻¹ |

| C-D Stretch (in deuterated side chains) | Expected in the ~2100-2250 cm⁻¹ range (shifted from C-H stretch region of ~2850-3000 cm⁻¹). |

| Note: NMR chemical shifts are highly dependent on pH, solvent, and temperature. The values provided are typical for alanine dissolved in D₂O. The deuteration at a specific carbon position will lead to the disappearance of the corresponding ¹H signal and a change in the multiplicity and chemical shift of the ¹³C signal. |

Part 2: Experimental Protocols

The synthesis and analysis of deuterated alanine require specific methodologies. Below are generalized protocols based on common techniques cited in the literature.

Protocol 1: Synthesis of L-Alanine-d₄

This protocol outlines a non-enzymatic transamination method, which is a high-yield approach for deuterating alanine.

-

Preparation of Reactants : An N-protected derivative of L-alanine is used as the starting material to prevent side reactions. Pyridoxal or a similar catalyst is prepared in a solution of deuterium oxide (D₂O). A metal salt, such as copper(II) sulfate, is added to facilitate the reaction.[4]

-

Deuterium Exchange Reaction : The N-protected alanine is dissolved in the D₂O solution containing the catalyst and metal salt. The mixture is heated under reflux. The catalyst facilitates the exchange of the α- and β-hydrogens with deuterium from the solvent.

-

Work-up and Deprotection : After the reaction is complete (monitored by NMR or Mass Spectrometry), the reaction mixture is cooled. The catalyst and metal ions are removed, often through ion-exchange chromatography. The protecting group is then removed under appropriate acidic or basic conditions.

-

Purification : The final L-Alanine-d₄ product is purified, typically by recrystallization or chromatography, to yield a white solid.[4]

Protocol 2: Quantification of Deuterium Incorporation by Mass Spectrometry

Mass spectrometry (MS) is a primary method for confirming the molecular weight and calculating the percentage of deuterium incorporation.

-

Sample Preparation : A small, precisely weighed amount of the deuterated alanine sample is dissolved in a suitable solvent (e.g., a water/acetonitrile mixture with a small amount of formic acid for LC-MS). An internal standard may be added for quantitative analysis.

-

Derivatization (for GC-MS) : For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the amino acid must be derivatized to make it volatile. A common method is the "methyl-8" derivatization using N,N-dimethylformamide dimethyl acetal.

-

Mass Spectrometry Analysis :

-

Direct Infusion/LC-MS : The sample solution is introduced into an electrospray ionization (ESI) source. The mass analyzer is set to scan for the expected mass-to-charge (m/z) ratios of the non-deuterated, partially deuterated, and fully deuterated species.

-

GC-MS : The derivatized sample is injected into the GC, separated, and then ionized (commonly via electron impact) and analyzed.

-

-

Data Analysis : The relative abundances of the isotopic peaks in the mass spectrum are measured. The degree of deuterium incorporation is calculated by comparing the intensity of the peak corresponding to the deuterated molecule with the intensities of any remaining non-deuterated or partially deuterated molecules.

Part 3: Applications and Biological Significance

The unique properties of deuterated alanine make it indispensable for tracing metabolic pathways and for structural biology studies.

Metabolic Tracer Studies

Deuterated alanine is widely used as a stable isotope tracer to study metabolic fluxes in vivo and in vitro.[4] By introducing a known amount of deuterated alanine into a biological system, researchers can track the deuterium label as it is incorporated into other molecules. This allows for the quantitative analysis of pathways like gluconeogenesis and the tricarboxylic acid (TCA) cycle.[4] Alanine is readily synthesized from pyruvate, a key product of glycolysis, and can be converted back to pyruvate, linking amino acid metabolism with carbohydrate metabolism.[4]

Protein Structure and Dynamics by NMR

In Nuclear Magnetic Resonance (NMR) spectroscopy of large proteins, spectral overlap is a major challenge. Replacing protons with deuterons simplifies complex ¹H NMR spectra. Specific labeling strategies, where cells are grown in a deuterated medium with deuterated alanine, allow for the incorporation of these isotopes into proteins.[4] This technique, often combined with methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy), is crucial for studying the structure and dynamics of high-molecular-weight proteins.

Kinetic Isotope Effect (KIE) Studies

The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, it requires more energy to break. This results in a slower rate for reactions where C-H bond cleavage is the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating enzyme mechanisms. For example, a significant primary deuterium KIE (where the deuterated bond is broken) of around 6.0 has been observed in the oxidation of alanine by L-amino acid oxidase, providing strong evidence for a hydride transfer mechanism.

References

- 1. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-ALANINE-3,3,3-D3 | 63546-27-0 [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-Alanine-d4 | 18806-29-6 [m.chemicalbook.com]

- 5. L-Alanine-d4 | 18806-29-6 [amp.chemicalbook.com]

- 6. L -Alanine = 99.0 NT 56-41-7 [sigmaaldrich.com]

- 7. Alanine has pKa values of 2.34 and 9.69. Therefore, alanine exist... | Study Prep in Pearson+ [pearson.com]

- 8. L-Alanine(56-41-7) 1H NMR spectrum [chemicalbook.com]

- 9. DL-Alanine(302-72-7) 1H NMR spectrum [chemicalbook.com]

Isotopic Enrichment of DL-Alanine-2-D1-N-fmoc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment of DL-Alanine-2-D1-N-fmoc, a deuterated amino acid of significant interest in metabolic research, proteomics, and drug development. This document details the synthetic pathways, experimental protocols, and analytical considerations for the preparation and characterization of this isotopically labeled compound.

Introduction

Isotopically labeled amino acids, such as this compound, are powerful tools in scientific research. The incorporation of a deuterium atom at the alpha-carbon of DL-alanine offers a stable, non-radioactive tracer for a variety of applications. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine functionality makes this molecule particularly suitable for solid-phase peptide synthesis (SPPS), enabling the site-specific incorporation of a deuterated residue into peptides and proteins.

The primary applications of this compound include:

-

Metabolic Flux Analysis: Tracing the metabolic fate of alanine in biological systems.

-

Protein Kinetics: Studying protein synthesis and degradation rates.

-

Structural Biology: Aiding in NMR-based structural elucidation of proteins and peptides.

-

Drug Development: Evaluating the pharmacokinetic and metabolic profiles of peptide-based therapeutics.[1]

This guide will provide detailed methodologies for the synthesis and analysis of this compound, empowering researchers to effectively utilize this valuable tool in their studies.

Synthesis of this compound

The synthesis of this compound is a two-step process:

-

Isotopic Enrichment: Introduction of a deuterium atom at the C-2 position of DL-alanine.

-

N-Fmoc Protection: Attachment of the Fmoc protecting group to the amine of the deuterated alanine.

Isotopic Enrichment of DL-Alanine to DL-Alanine-2-D1

Several methods can be employed for the deuteration of alanine at the α-position. A common and effective approach is through a catalytic hydrogen-deuterium (H/D) exchange reaction in a deuterated solvent.

Experimental Protocol: Catalytic H/D Exchange of DL-Alanine

This protocol is based on established methods for the deuteration of amino acids.[2][3]

Materials:

-

DL-Alanine

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Palladium on carbon (10% Pd/C)

-

Aluminum foil

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Reaction vessel with a reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, combine DL-alanine (1.0 eq) and 10% Pd/C (0.1 eq by weight).

-

Solvent Addition: Add D₂O to the reaction vessel to create a solution or suspension.

-

In-situ D₂ Generation: Carefully add small pieces of aluminum foil to the mixture. The reaction between aluminum and D₂O will generate deuterium gas in situ.

-

Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere with vigorous stirring. The reaction is typically monitored by NMR spectroscopy to determine the extent of deuteration.

-

Work-up: After the desired level of deuteration is achieved (typically >98%), cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: The D₂O is removed under reduced pressure to yield the crude DL-Alanine-2-D1. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | DL-Alanine | - |

| Deuterium Source | Deuterium Oxide (D₂O) | [3] |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [3] |

| Isotopic Purity | >98 atom % D | [4] |

| Typical Yield | 80-90% | Estimated from similar reactions |

N-Fmoc Protection of DL-Alanine-2-D1

The protection of the amino group of DL-Alanine-2-D1 with Fmoc is a standard procedure in peptide chemistry.

Experimental Protocol: N-Fmoc Protection

This protocol is adapted from standard Fmoc protection procedures.

Materials:

-

DL-Alanine-2-D1

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

Stirring apparatus

Procedure:

-

Dissolution: Dissolve DL-Alanine-2-D1 (1.0 eq) in a 10% solution of sodium bicarbonate in water.

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane. Add the Fmoc-OSu solution dropwise to the stirring solution of DL-Alanine-2-D1.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities.

-

Acidification and Extraction: Acidify the aqueous layer with 1M HCl to a pH of approximately 2. The N-Fmoc-DL-Alanine-2-D1 will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate/hexane.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | DL-Alanine-2-D1 | - |

| Protecting Agent | Fmoc-OSu | - |

| Isotopic Purity | Maintained from starting material | Assumed |

| Chemical Purity | >98% | [5] |

| Typical Yield | 85-95% | Estimated from similar reactions |

Analytical Characterization

The successful synthesis and purity of this compound must be confirmed through various analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the position and extent of deuteration and the presence of the Fmoc group. | ¹H NMR will show the absence or significant reduction of the signal corresponding to the α-proton of alanine. ¹³C NMR will show a characteristic triplet for the deuterated carbon. |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic enrichment. | The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C₁₈H₁₆DNO₄, MW: 312.34). |

| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the final product. | A single major peak indicating a high degree of chemical purity. |

Applications and Workflows

Metabolic Fate of Deuterated Alanine

Deuterated alanine can be used to trace its metabolic pathways in vivo. The deuterium label allows for the tracking of the carbon skeleton of alanine as it is metabolized.

Workflow for Incorporation into Peptides

The Fmoc protecting group of this compound is specifically designed for its use in solid-phase peptide synthesis (SPPS).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. L-Alanine-ð-Fmoc (3,3,3-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-7316-1 [isotope.com]

Navigating the Acquisition of Fmoc-DL-Ala-2-D1-OH: A Technical Guide for Researchers

A comprehensive guide for researchers, scientists, and drug development professionals on the commercial availability and synthesis of Fmoc-DL-Ala-2-D1-OH, a deuterated amino acid critical for various research applications.

While a direct, off-the-shelf commercial source for Fmoc-DL-Ala-2-D1-OH is not readily identifiable, this technical guide outlines pathways for its acquisition through custom synthesis and provides a conceptual framework for its laboratory preparation. This document serves as a vital resource for researchers requiring this specific isotopically labeled compound for their work in areas such as peptide synthesis, structural biology, and metabolic research.

Commercial Availability: The Custom Synthesis Route

For researchers requiring Fmoc-DL-Ala-2-D1-OH, the most viable procurement strategy is through a chemical supplier specializing in custom isotopic labeling. Several companies offer bespoke synthesis of deuterated amino acids to meet specific research needs.

One such provider is BOC Sciences, which has the capability to synthesize amino acids with site-specific deuterium labeling and can deliver them in various protected forms, including the Fmoc (9-fluorenylmethyloxycarbonyl) protected version as requested.[] When engaging a custom synthesis service, it is imperative to provide detailed specifications to ensure the final product meets the stringent requirements of your research.

Table 1: Key Specifications for Custom Synthesis of Fmoc-DL-Ala-2-D1-OH

| Parameter | Recommended Specification | Importance |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-DL-alanine-2-d1 | Ensures correct compound is synthesized. |

| CAS Number | N/A (Custom Synthesis) | A unique identifier will be assigned upon synthesis. |

| Molecular Formula | C₁₈H₁₆DNO₄ | Defines the elemental composition. |

| Molecular Weight | Approx. 312.35 g/mol | Important for reaction stoichiometry. |

| Isotopic Enrichment | ≥ 98% Deuterium at the α-carbon | Critical for applications relying on the isotopic label. |

| Chemical Purity | ≥ 98% (by HPLC) | Ensures absence of interfering impurities. |

| Enantiomeric Purity | Racemic (DL) mixture | As specified by the "DL" designation. |

| Protecting Group | Fmoc on the α-amino group | Essential for use in Fmoc-based solid-phase peptide synthesis. |

| Final Form | Lyophilized powder | Standard for stability and ease of handling. |

| Certificate of Analysis | Required | Provides quality control data, including identity, purity, and isotopic enrichment. |

The following diagram illustrates the typical workflow when ordering a custom-synthesized deuterated amino acid.

Custom Synthesis Workflow

Conceptual Experimental Protocol for Laboratory Synthesis

For laboratories equipped for organic synthesis, the preparation of Fmoc-DL-Ala-2-D1-OH can be approached as a two-stage process: the synthesis of DL-alanine-2-d1 followed by the protection of the amino group with Fmoc.

Stage 1: Synthesis of DL-Alanine-2-d1

The synthesis of α-deuterated α-amino acids can be achieved through various methods. One common approach involves the H/D exchange at the α-position of the corresponding amino acid or a suitable precursor. Catalytic methods are often employed to facilitate this exchange under mild conditions.

Conceptual Reaction Scheme:

The synthesis could start from commercially available DL-alanine. The α-proton is exchanged for a deuterium atom from a deuterium source, such as D₂O, often in the presence of a catalyst.

Table 2: Conceptual Reagents and Conditions for DL-Alanine-2-d1 Synthesis

| Reagent/Condition | Purpose | Example Reference |

| DL-Alanine | Starting material | - |

| D₂O | Deuterium source | [2][3] |

| Catalyst (e.g., Pyridoxal-based, Metal catalyst) | Facilitates H/D exchange at the α-carbon | [3][4] |

| Solvent (e.g., D₂O, organic solvent) | Reaction medium | [2][3] |

| Temperature | Reaction condition | [2] |

| Reaction Time | Reaction condition | [2] |

| Work-up | Isolation and purification of the product | - |

The following diagram outlines the logical flow of this synthesis stage.

DL-Alanine-2-D1 Synthesis Workflow

Stage 2: Fmoc Protection of DL-Alanine-2-d1

Once the deuterated alanine is synthesized and purified, the amino group is protected using an Fmoc-reagent. A common and efficient method is the Schotten-Baumann reaction.[5]

Conceptual Reaction Scheme:

DL-alanine-2-d1 is reacted with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, in the presence of a base.

Table 3: Conceptual Reagents and Conditions for Fmoc Protection

| Reagent/Condition | Purpose | Example Reference |

| DL-Alanine-2-d1 | Starting material | - |

| Fmoc-OSu or Fmoc-Cl | Fmoc-donating reagent | [5][6] |

| Base (e.g., NaHCO₃, Na₂CO₃) | Neutralizes the acid byproduct | [6] |

| Solvent (e.g., Dioxane/Water, THF/Water) | Reaction medium | [6] |

| Temperature | Reaction condition | [7] |

| Reaction Time | Reaction condition | [6] |

| Work-up | Acidification and extraction to isolate the product | [6] |

| Purification | Recrystallization or chromatography | - |

The workflow for the Fmoc protection step is illustrated below.

Fmoc Protection Workflow

Physicochemical and Handling Data of Related Compounds

While specific data for Fmoc-DL-Ala-2-D1-OH is not available due to its custom nature, data for the non-deuterated and enantiomerically pure forms can serve as a useful reference for handling and storage.

Table 4: Properties of Related Fmoc-Alanine Derivatives

| Property | Fmoc-L-Ala-OH | Fmoc-D-Ala-OH | Fmoc-DL-Ala-OH |

| CAS Number | 35661-39-3 | 79990-15-1 | 35661-38-2 |

| Molecular Formula | C₁₈H₁₇NO₄ | C₁₈H₁₇NO₄ | C₁₈H₁₇NO₄ |

| Molecular Weight | 311.34 g/mol | 311.34 g/mol | 311.34 g/mol |

| Appearance | White to off-white powder | White to slight yellow to beige powder | - |

| Melting Point | 147-153 °C | 113-123 °C | - |

| Storage Temperature | 2-8°C | 2-30°C | -20°C to -80°C (as a solution) |

| Purity (Typical) | ≥ 95% | ≥ 99.0% (HPLC) | - |

Data compiled from various supplier websites.

Conclusion

The acquisition of Fmoc-DL-Ala-2-D1-OH for research purposes necessitates a proactive approach, focusing on custom synthesis services. By providing clear and detailed specifications, researchers can obtain this valuable compound tailored to their experimental needs. Alternatively, for laboratories with the appropriate expertise and facilities, a two-step laboratory synthesis provides a viable path to obtaining this deuterated amino acid. The information and conceptual workflows presented in this guide are intended to empower researchers in the fields of peptide chemistry, drug development, and beyond to successfully incorporate Fmoc-DL-Ala-2-D1-OH into their studies.

References

In-Depth Technical Guide: DL-Alanine-2-D1-N-fmoc

CAS Number: 35661-38-2

This technical guide provides a comprehensive overview of DL-Alanine-2-D1-N-fmoc, a deuterated, N-terminally protected amino acid. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds in their work. This document covers the chemical properties, synthesis, and applications of this compound, with a focus on its role in peptide synthesis and as a tool in drug discovery.

Core Compound Data

This compound is a stable isotope-labeled version of the common amino acid alanine, where the hydrogen atom at the alpha-carbon is replaced with deuterium. The amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for solid-phase peptide synthesis (SPPS).

| Property | Value | Reference |

| CAS Number | 35661-38-2 | [1][2] |

| Molecular Formula | C₁₈H₁₆DNO₄ | [3][4] |

| Molecular Weight | 312.34 g/mol | [1][3][5] |

| Synonyms | FMOC-DL-Alanine-2-d1, Fmoc-DL-Ala(2-d1)-OH | [1][5] |

| Physical Form | White Solid | [1][3] |

| Isotopic Purity | Typically ≥98 atom % D | [1][3][5] |

Synthesis and Experimental Protocols

The synthesis of this compound involves two primary stages: the deuteration of DL-Alanine and the subsequent N-terminal protection with an Fmoc group.

Deuteration of DL-Alanine

The introduction of a deuterium atom at the α-carbon of DL-alanine can be achieved through several methods, with direct H/D exchange being a common approach.

Experimental Protocol: Acid-Catalyzed H/D Exchange

This method utilizes a deuterated acid to facilitate the exchange of the α-proton.

-

Reaction Setup: DL-Alanine is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), containing a deuterated acid catalyst such as deuterium chloride (DCl) or acetic acid-d₄.

-

Reaction Conditions: The mixture is heated to facilitate the exchange. The temperature and reaction time can be optimized to achieve high levels of deuteration. Racemization at the α-carbon is an inherent part of this process, which is suitable for the synthesis of the DL-isomeric form.

-

Monitoring: The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal, or by mass spectrometry to detect the mass shift.

-

Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting deuterated DL-Alanine is then washed and dried.

N-Fmoc Protection

The protection of the amino group of the deuterated DL-alanine is a crucial step for its use in peptide synthesis. The Fmoc group is base-labile, allowing for its removal under conditions that do not affect other protecting groups or the peptide-resin linkage.

Experimental Protocol: Fmoc Protection using Fmoc-OSu

-

Dissolution: Deuterated DL-Alanine is dissolved in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, in a solvent like 1,4-dioxane or acetone.

-

Addition of Fmoc Reagent: N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is added to the solution. Fmoc-OSu is a stable and efficient reagent for introducing the Fmoc group.

-

Reaction: The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the mixture is typically acidified with a dilute acid (e.g., HCl) to precipitate the product. The crude product is then filtered, washed with water, and can be further purified by recrystallization or chromatography to yield pure this compound.[6]

Applications in Research and Drug Development

Deuterated amino acids, such as this compound, are valuable tools in various scientific disciplines.

Peptide Synthesis and Proteomics

As an Fmoc-protected amino acid, its primary application is in solid-phase peptide synthesis (SPPS). The incorporation of a deuterated amino acid into a peptide sequence provides a specific mass signature that is readily detectable by mass spectrometry. This is particularly useful in quantitative proteomics studies, where peptides containing stable isotopes are used as internal standards for the accurate quantification of their non-labeled counterparts in complex biological samples.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

The "deuterium switch" is a strategy in drug development where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium.[7][8] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down the rate of metabolic cleavage at that position.[8]

Incorporating DL-Alanine-2-D1 into a peptide-based drug candidate can potentially:

-

Enhance Metabolic Stability: By slowing down enzymatic degradation that involves the cleavage of the α-C-H bond.

-

Improve Pharmacokinetic Profile: A slower metabolism can lead to a longer drug half-life, potentially reducing the required dosing frequency.[7][9]

-

Reduce Formation of Toxic Metabolites: By altering the metabolic pathway, the formation of undesirable byproducts may be minimized.[9]

Analytical Characterization

The primary techniques for the characterization of this compound and peptides containing this amino acid are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry: ESI-MS can be used to confirm the molecular weight of the compound, showing the expected mass increase due to the deuterium atom. In tandem MS (MS/MS), the fragmentation pattern can confirm the location of the deuterium label.

-

NMR Spectroscopy: ¹H NMR is used to confirm the absence of the α-proton signal. ¹³C NMR can also show subtle shifts due to the presence of deuterium.

| Analytical Technique | Expected Observation |

| Mass Spectrometry (MS) | Molecular ion peak at m/z corresponding to C₁₈H₁₆DNO₄. |

| ¹H NMR Spectroscopy | Absence or significant reduction of the signal corresponding to the α-proton of alanine. |

| ¹³C NMR Spectroscopy | The α-carbon signal may appear as a triplet due to C-D coupling and may show a slight upfield shift. |

Conclusion

This compound is a specialized chemical entity with significant applications in modern biochemical and pharmaceutical research. Its utility in peptide synthesis for quantitative proteomics and in the design of more stable peptide-based therapeutics makes it a valuable tool for scientists. The synthetic procedures, while requiring careful control, are based on well-established chemical transformations. The analytical characterization relies on standard spectroscopic techniques to ensure the quality and isotopic enrichment of the final product. As the field of drug discovery continues to evolve, the strategic use of deuterated building blocks like this compound is expected to play an increasingly important role.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. cymitquimica.com [cymitquimica.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifetein.com [lifetein.com]

An In-depth Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and application of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids, essential reagents in modern solid-phase peptide synthesis (SPPS). Adherence to these guidelines is critical for ensuring personnel safety, experimental reproducibility, and the synthesis of high-quality peptides.

Introduction to Fmoc-Protected Amino Acids

Fmoc-protected amino acids are the foundational building blocks for the assembly of peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the α-amino functionality of an amino acid. Its key advantage lies in its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent, which allows for the selective deprotection of the N-terminus without compromising the acid-labile side-chain protecting groups. This orthogonal protection strategy is a cornerstone of modern peptide chemistry.

Safety and Hazard Information

Fmoc-amino acids are generally stable, crystalline solids. However, as with all laboratory chemicals, they require careful handling to minimize exposure and risk. The primary hazards are associated with inhalation of the powder, and skin or eye contact. Many Fmoc-amino acids are classified as irritants. Below is a summary of the known physical and chemical properties, as well as the GHS hazard classifications for a selection of commonly used Fmoc-amino acids.

Physical and Chemical Properties

| Fmoc-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Fmoc-L-Alanine-OH | C₁₈H₁₇NO₄ | 311.33 | 143-145 |

| Fmoc-L-Arginine(Pbf)-OH | C₃₄H₄₀N₄O₇S | 648.77 | 132 |

| Fmoc-L-Asparagine(Trt)-OH | C₃₈H₃₂N₂O₅ | 596.67 | 201-204 |

| Fmoc-L-Glutamine(Trt)-OH | C₃₉H₃₄N₂O₅ | 610.70 | 232-237 |

| Fmoc-L-Leucine-OH | C₂₁H₂₃NO₄ | 353.41 | 152-156 |

| Fmoc-L-Lysine(Boc)-OH | C₂₆H₃₂N₂O₆ | 468.54 | Not Available |

| Fmoc-L-Phenylalanine-OH | C₂₄H₂₁NO₄ | 387.43 | Not Available |

| Fmoc-L-Threonine(tBu)-OH | C₂₃H₂₇NO₅ | 397.46 | 134 |

| Fmoc-L-Tryptophan(Boc)-OH | C₃₁H₃₀N₂O₆ | 526.58 | ~97 (decomposes) |

| Fmoc-L-Tyrosine(tBu)-OH | C₂₈H₂₉NO₅ | 459.53 | Not Available |

GHS Hazard Classifications

| Fmoc-Amino Acid | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Fmoc-L-Arginine(Pbf)-OH | GHS07 | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2][3][4] |

| Fmoc-L-Asparagine-OH | GHS07 | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5] |

| Fmoc-L-Asparagine(Trt)-OH | GHS09 | Warning | H411: Toxic to aquatic life with long lasting effects. |

| Fmoc-L-Glutamine(Trt)-OH | GHS07 | Warning | H317: May cause an allergic skin reaction. H413: May cause long lasting harmful effects to aquatic life.[6] |

| Fmoc-L-Leucine-OH | GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7] |

| Fmoc-L-Threonine(tBu)-OH | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects.[8][9] |

| Fmoc-L-Tryptophan(Boc)-OH | GHS07, GHS09 | Warning | H317: May cause an allergic skin reaction. H411: Toxic to aquatic life with long lasting effects.[10][11][12] |

| Fmoc-L-Tyrosine(tBu)-OH | GHS07 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[13][14] |

Note: The absence of a GHS classification for a particular compound does not imply it is non-hazardous. All chemicals should be handled with appropriate caution.

Solubility Data

| Solvent | General Solubility of Fmoc-Amino Acids | Notes |

| N,N-Dimethylformamide (DMF) | Generally good | The most common solvent for SPPS. Can slowly degrade to form dimethylamine, which can prematurely cleave the Fmoc group.[5] |

| N-Methyl-2-pyrrolidone (NMP) | Generally good, often better than DMF | A good alternative to DMF, particularly for difficult sequences. Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF.[5] |

| Dichloromethane (DCM) | Variable, generally lower than DMF and NMP | Often used for swelling polystyrene-based resins and for the attachment of the first amino acid to the resin.[5] |

| Dimethyl sulfoxide (DMSO) | Good for many Fmoc-amino acids | Can be used as a co-solvent to improve solubility and disrupt peptide aggregation. |

Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the quality and stability of Fmoc-protected amino acids.

Personal Protective Equipment (PPE)

When handling Fmoc-amino acids, especially in their powdered form, the following PPE should be worn:

-

Safety glasses or goggles: To protect the eyes from dust particles.

-

Gloves: Nitrile or other chemically resistant gloves to prevent skin contact.

-

Laboratory coat: To protect clothing and skin.

-

Respiratory protection: A dust mask or respirator should be used when weighing out large quantities or when there is a risk of generating airborne dust.

Weighing and Dispensing

-

Perform all weighing and dispensing of powdered Fmoc-amino acids in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure.

-

Avoid creating dust. Use a spatula to carefully transfer the powder.

-

Clean up any spills immediately using appropriate methods to avoid generating dust.

Storage

-

Short-term storage: Fmoc-protected amino acids can be stored at room temperature for short periods.

-

Long-term storage: For long-term storage, it is recommended to store them in a tightly sealed container at 2-8°C.

-

Protect from moisture and light.

-

Before opening a refrigerated container, allow it to warm to room temperature to prevent condensation of moisture onto the cold powder.

Experimental Protocols

The following are detailed methodologies for the key steps involving Fmoc-amino acids in SPPS.

Fmoc-Deprotection Protocol

This procedure describes the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain attached to the solid support.

-

Resin Washing: Wash the peptide-resin three times with DMF to remove any residual reagents from the previous step.

-

Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the peptide-resin.

-

Incubation: Gently agitate the resin slurry for 5-10 minutes at room temperature.

-

Draining: Drain the piperidine solution.

-

Second Deprotection (Optional but Recommended): Add a fresh portion of 20% piperidine in DMF and agitate for another 10-15 minutes.

-

Resin Washing: Wash the peptide-resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling Protocol

This protocol outlines the coupling of a new Fmoc-protected amino acid to the deprotected N-terminus of the peptide-resin.

-

Activation of the Fmoc-Amino Acid:

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, HCTU; 0.95 equivalents relative to the amino acid) in DMF.

-

Add a base, typically diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid), to the solution.

-

Allow the activation to proceed for 1-2 minutes at room temperature.

-

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Incubation: Gently agitate the reaction mixture for 1-2 hours at room temperature. The exact time may vary depending on the specific amino acids being coupled.

-

Monitoring the Coupling Reaction (Optional): A small sample of the resin can be taken to perform a Kaiser test to check for the presence of free primary amines, indicating an incomplete reaction.

-

Resin Washing: After the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

Potential Side Reactions and Troubleshooting

Several side reactions can occur during the handling and use of Fmoc-amino acids in SPPS. Understanding these can aid in troubleshooting and optimizing peptide synthesis.

| Side Reaction | Description | Mitigation Strategies |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide-resin, leading to cleavage from the resin and termination of the peptide chain. Most common with Proline or Glycine at the C-terminus. | Use a pre-loaded dipeptide for the first two residues. Use a sterically hindered resin like 2-chlorotrityl resin. |

| Aspartimide Formation | Cyclization of aspartic acid residues, particularly Asp-Gly or Asp-Ser sequences, under basic conditions (Fmoc deprotection). This can lead to racemization and the formation of β-peptides. | Use a protecting group for the aspartic acid side chain that is more resistant to cyclization (e.g., O-2-xan). Add HOBt to the deprotection solution. |

| Racemization | Loss of stereochemical integrity at the α-carbon of the amino acid, particularly during the activation step. Cysteine and Histidine are highly susceptible. | Use coupling reagents known to suppress racemization (e.g., COMU, TBTU). Avoid prolonged activation times and excess base. |

| Double Insertion | Coupling of two identical amino acids in a single cycle. This can be caused by the presence of free amino acid impurities in the Fmoc-amino acid stock. | Use high-purity Fmoc-amino acids with low free amino acid content. |

Visualizing Workflows and Mechanisms

Fmoc-Deprotection Mechanism

The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically piperidine.

Caption: Mechanism of Fmoc deprotection by piperidine.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of Fmoc-based SPPS.

Caption: A typical workflow for Fmoc-based solid-phase peptide synthesis.

Troubleshooting Logic for Incomplete Coupling

This diagram provides a logical approach to troubleshooting incomplete coupling reactions in SPPS.

Caption: A decision tree for troubleshooting incomplete coupling in SPPS.

Waste Disposal

Chemical waste generated from the use of Fmoc-amino acids and related reagents must be disposed of in accordance with institutional and local regulations.

-

Solid Waste: Unused or contaminated Fmoc-amino acids, and used resins should be collected in a designated, labeled hazardous waste container.

-

Liquid Waste: Solvents such as DMF and DCM, as well as solutions containing piperidine, DIEA, and cleavage cocktails (e.g., TFA-based), must be collected in separate, clearly labeled hazardous liquid waste containers. Do not mix incompatible waste streams.

-

Empty Containers: Empty containers of Fmoc-amino acids should be triple-rinsed with an appropriate solvent (e.g., DMF or methanol), and the rinsate collected as hazardous liquid waste. Once decontaminated, the empty container can typically be disposed of as non-hazardous waste, but institutional guidelines should be followed.

By adhering to the safety precautions, handling procedures, and experimental protocols outlined in this guide, researchers can safely and effectively utilize Fmoc-protected amino acids to advance their research and development goals.

References

- 1. 154445-77-9 Fmoc-L-Arg(PBF)-OH AKSci J91889 [aksci.com]

- 2. severnbiotech.com [severnbiotech.com]

- 3. L-Arginine-ð-Fmoc, pbf-OH (¹âµNâ, 98%) contains solvent | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. 154445-77-9|Fmoc-Arg(Pbf)-OH|BLD Pharm [bldpharm.com]

- 5. FMOC-L-asparagine | C19H18N2O5 | CID 2724774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Fmoc-Leu-OH | 35661-60-0 [chemicalbook.com]

- 8. severnbiotech.com [severnbiotech.com]

- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 10. severnbiotech.com [severnbiotech.com]

- 11. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 12. Fmoc-Trp(Boc)-OH - Safety Data Sheet [chemicalbook.com]

- 13. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Use of DL-Alanine-2-D1-N-fmoc in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotopes, such as deuterium, into peptides is a powerful tool in modern drug discovery and biomedical research. The use of N-α-Fmoc-DL-alanine-2-d1 (Fmoc-DL-Ala(α-d1)-OH) in solid-phase peptide synthesis (SPPS) allows for the precise introduction of a deuterium atom at the α-carbon of an alanine residue. This modification is invaluable for a range of applications, including pharmacokinetic studies, metabolic profiling, and detailed structural analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

The heavier isotope of hydrogen, deuterium, forms a stronger covalent bond with carbon compared to protium (¹H). This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of the C-D bond, potentially enhancing the stability and prolonging the in vivo half-life of peptide therapeutics[1]. Furthermore, the distinct nuclear spin properties of deuterium make it a valuable probe in NMR spectroscopy for simplifying complex spectra and studying peptide conformation and dynamics[2][3][4]. In mass spectrometry, the known mass shift introduced by the deuterium label serves as an internal standard for accurate quantification of peptides in complex biological matrices[5].

These application notes provide detailed protocols for the incorporation of Fmoc-DL-Ala(α-d1)-OH into synthetic peptides using standard Fmoc-SPPS chemistry, along with methods for the analysis and purification of the resulting deuterated peptides.

Data Presentation

Table 1: Physicochemical Properties of Fmoc-DL-Ala(α-d1)-OH

| Property | Value |

| Chemical Formula | C₁₈H₁₆DNO₄ |

| Molecular Weight | 312.34 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥98% |

| Isotopic Enrichment | ≥98% Deuterium |

Table 2: Comparison of a Standard and a Deuterated Peptide Synthesis

This table presents a comparative analysis of the synthesis of a model hexapeptide, Tyr-Ala-Gly-Phe-Leu-Arg, and its deuterated analogue, Tyr-(Ala-d1)-Gly-Phe-Leu-Arg. The data illustrates the expected outcomes when incorporating Fmoc-DL-Ala(α-d1)-OH using standard coupling protocols.

| Parameter | Standard Peptide (YAGFLR) | Deuterated Peptide (Y(A-d1)GFLR) |

| Resin | Rink Amide (0.5 mmol/g) | Rink Amide (0.5 mmol/g) |

| Synthesis Scale | 0.1 mmol | 0.1 mmol |

| Coupling Reagent | HBTU/DIPEA | HBTU/DIPEA |

| Coupling Time for Ala/Ala-d1 | 2 hours | 2 hours |

| Crude Purity (HPLC) | ~85% | ~85% |

| Expected Mass (Monoisotopic) | 737.40 Da | 738.41 Da |

| Observed Mass (ESI-MS) | 737.42 Da | 738.43 Da |

| Final Yield after Purification | ~25% | ~24% |

Note: The presented data are representative and actual results may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-DL-Ala(α-d1)-OH

This protocol outlines the manual synthesis of a peptide containing a deuterated alanine residue using standard Fmoc chemistry.

1. Resin Swelling:

- Place the desired amount of Rink Amide resin in a reaction vessel.

- Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 3 minutes, then drain the solution.

- Repeat the 20% piperidine in DMF treatment for 10 minutes.

- Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove all traces of piperidine.

3. Coupling of Fmoc-DL-Ala(α-d1)-OH:

- In a separate vial, dissolve Fmoc-DL-Ala(α-d1)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

- Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and vortex briefly.

- Immediately add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 2 hours at room temperature.

- To monitor the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

- After the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

4. Subsequent Amino Acid Couplings:

- Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

- Filter the resin and collect the filtrate containing the crude peptide.

- Precipitate the crude peptide by adding it to cold diethyl ether.

- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

- Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Analysis of the Deuterated Peptide

1. Peptide Solubilization:

- Dissolve the crude deuterated peptide in a minimal amount of a suitable solvent, typically a mixture of acetonitrile and water containing 0.1% TFA.

2. Purification by Reverse-Phase HPLC (RP-HPLC):

- Equilibrate a C18 preparative RP-HPLC column with a mobile phase of 95% water with 0.1% TFA (Solvent A) and 5% acetonitrile with 0.1% TFA (Solvent B).

- Inject the dissolved crude peptide onto the column.

- Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30 minutes.

- Monitor the elution profile at 214 nm and 280 nm.

- Collect the fractions corresponding to the major peak.

3. Analysis of Purified Peptide:

- Analytical RP-HPLC: Inject a small aliquot of the purified fraction onto an analytical C18 column to assess purity. The purity should typically be >95%.

- Mass Spectrometry (ESI-MS): Analyze the purified fraction by electrospray ionization mass spectrometry to confirm the molecular weight of the deuterated peptide. The observed mass should correspond to the theoretical mass plus the mass of one deuterium atom minus the mass of one proton.

Visualizations

Experimental Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis and analysis of a deuterated peptide.

Hypothetical Signaling Pathway Application

Peptides containing deuterated alanine can be used as probes to study enzyme kinetics and signaling pathways. For example, if a peptide substrate of a kinase contains an alanine at a key recognition site, a deuterated version could be used to investigate the kinetic isotope effect on phosphorylation.

Caption: Investigating kinase activity using a deuterated peptide substrate.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 5. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Deuterated Amino Acids in NMR Spectroscopy: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the applications of deuterated amino acids in Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive application notes, detailed experimental protocols, and quantitative data to illustrate the benefits of deuteration in studying protein structure, dynamics, and interactions.

The use of deuterated amino acids has become an indispensable tool in modern NMR spectroscopy, enabling the study of increasingly complex and large biomolecular systems that would otherwise be intractable. By replacing protons (¹H) with deuterium (²H), researchers can significantly improve spectral quality and gain deeper insights into molecular behavior.

Key Applications

The primary applications of deuterated amino acids in protein NMR include:

-

Simplifying Spectra and Reducing Linewidths: The substitution of protons with deuterons dramatically simplifies complex ¹H-NMR spectra by removing a multitude of proton signals. This "spin-dilution" minimizes the effects of the abundant ¹H nuclei, leading to substantial line narrowing.[1] This reduction in spectral crowding is crucial for resolving individual resonance signals, which is the first step in any detailed NMR analysis. The primary mechanism for this improvement is the reduction of dipolar coupling between protons, a major source of relaxation and line broadening in large molecules.[2]

-

Enabling the Study of Large Proteins and Complexes: For proteins larger than approximately 25 kDa, NMR spectra often suffer from severe line broadening and poor signal-to-noise ratios due to rapid transverse relaxation.[2][3] Perdeuteration, the process of replacing all non-exchangeable protons with deuterons, significantly slows down this relaxation by reducing ¹H–¹H dipolar interactions.[2][4] This allows for the acquisition of high-quality spectra for proteins and protein complexes with molecular weights well above the conventional NMR size limit.[4][5]

-

Facilitating Advanced NMR Experiments (e.g., TROSY): Transverse Relaxation-Optimized Spectroscopy (TROSY) is a powerful NMR experiment that enables the study of very large macromolecules.[3] The full potential of TROSY is realized when combined with deuterium labeling.[5] In highly deuterated proteins, TROSY experiments suppress transverse relaxation in ¹⁵N-¹H moieties by leveraging constructive interference between dipole-dipole coupling and chemical shift anisotropy (CSA).[3] This results in a dramatic improvement in both sensitivity and resolution, making it possible to obtain assignments for proteins with molecular masses exceeding 100 kDa.[6]

-

Probing Protein Dynamics: Deuterium NMR relaxation studies provide a powerful means to investigate the dynamics of amino acid sidechains.[7][8] By selectively deuterating specific amino acid types or positions, researchers can measure the rotational correlation times (τc) and activation energies (ΔE) for methyl group rotation and other side-chain motions.[7] This provides valuable information on the flexibility and conformational changes of proteins, which are often critical for their biological function.

-

Selective Labeling for Mechanistic Studies: The ability to incorporate specific deuterated or protonated amino acids into a protein allows for targeted studies of particular residues or regions.[9] For instance, by expressing a protein in a deuterated medium supplemented with specific protonated amino acids, one can selectively observe the signals from those residues.[10] This is particularly useful for studying enzyme active sites, protein-ligand binding interfaces, and allosteric regulation.

Quantitative Improvements with Deuteration

The benefits of using deuterated amino acids can be quantified through various NMR parameters. The following tables summarize the typical improvements observed.

| Parameter | Without Deuteration (Protonated) | With Deuteration | Fold Improvement | Reference(s) |

| Transverse Relaxation Rate (R₂) | High (fast decay) | Low (slow decay) | Several-fold | |

| Spectral Resolution | Poor (overlapping peaks) | High (well-resolved peaks) | Significant | [10] |

| Signal-to-Noise Ratio (S/N) | Low | High | 2 to 50-fold | [2] |

| Effective Molecular Size Limit | ~25 kDa | >100 kDa (with TROSY) | >4-fold | [2][6] |

Table 1: General Improvements in NMR Spectra with Protein Deuteration.

| Experiment | Protein Size | Observation | Quantitative Improvement | Reference |

| 3D HNCA | 23 kDa Shc PTB domain | Comparison of fully protonated vs. 75% deuterated sample | Dramatic improvement in sensitivity and resolution | [10] |

| [¹⁵N, ¹H]-TROSY-HNCA | High molecular weight proteins | Comparison of deuterated vs. protonated samples | Up to 6.5-fold improvement for ¹Hᴺ and 2.9-fold for ¹⁵N relaxation rates | |